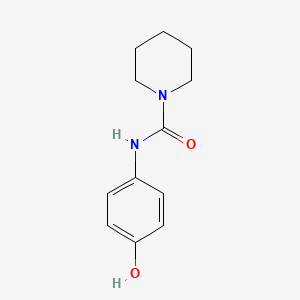
1-(1-hydroxycyclohexyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-hydroxycyclohexyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is a complex organic molecule that has been studied for its structural, synthetic, and chemical properties. This compound is notable for its unique combination of a cyclohexyl group and a phenyl group, which imparts significant interest in its synthesis, molecular architecture, and reactivity.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes that include cycloaddition reactions, condensation, and functional group transformations. A notable method for synthesizing similar compounds involves one-pot three-component reactions, offering advantages such as short reaction times, high yields, and environmental friendliness (Kavitha et al., 2006). These methods emphasize efficiency and sustainability in the chemical synthesis of complex molecules.
Molecular Structure Analysis
Molecular structure analysis reveals the spatial arrangement and bonding interactions within the molecule. X-ray diffraction studies have been instrumental in determining the crystal structures of similar compounds, highlighting the importance of intermolecular hydrogen bonding and the conformational preferences of cyclohexyl and phenyl groups (Doreswamy et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 1-(1-hydroxycyclohexyl)-3-(4-hydroxyphenyl)prop-2-en-1-one and its analogs often explore the reactivity of the functional groups present in the molecule. For example, cycloaddition reactions and the Baylis–Hillman reaction have been used to synthesize structurally related compounds, demonstrating the versatility and reactivity of the enone and hydroxy functional groups (Basavaiah et al., 2010).
Physical Properties Analysis
The physical properties of organic compounds like 1-(1-hydroxycyclohexyl)-3-(4-hydroxyphenyl)prop-2-en-1-one are crucial for understanding their behavior in different environments. Properties such as melting point, boiling point, solubility, and crystal form can be determined experimentally, providing insights into the compound's stability and suitability for various applications.
Chemical Properties Analysis
The chemical properties of a compound are defined by its reactivity with other chemicals. Studies on related compounds have investigated their electronic properties, chemical reactivity, and interaction with other molecules. For instance, computational studies using density functional theory (DFT) can provide insights into the electronic structure, molecular electrostatic potential, and reactivity indices, offering a deeper understanding of the molecule's chemical behavior (Adole et al., 2020).
Propriétés
IUPAC Name |
(E)-1-(1-hydroxycyclohexyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c16-13-7-4-12(5-8-13)6-9-14(17)15(18)10-2-1-3-11-15/h4-9,16,18H,1-3,10-11H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQWVZVNZNUXFA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)C=CC2=CC=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(C(=O)/C=C/C2=CC=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(1-hydroxycyclohexyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515373.png)
![(3aS,6aS)-N-(2,3-dichlorophenyl)-1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide](/img/structure/B5515384.png)
![1-[(dimethylamino)sulfonyl]-N-(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)-3-piperidinecarboxamide](/img/structure/B5515389.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5515395.png)




![3-{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5515442.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515458.png)

![8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5515468.png)
![11-(2-furyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515471.png)
![(1R*,2S*)-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-N-methylcyclohexanecarboxamide](/img/structure/B5515486.png)